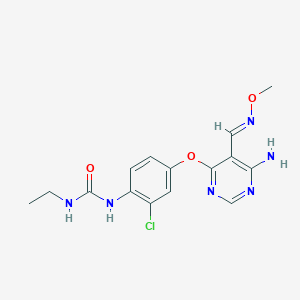

JNJ-38158471

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-[4-[6-amino-5-[(E)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHCYTJNPVGSBZ-QPSGOUHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N/OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JNJ-38158471: A Comprehensive Technical Guide on its Mechanism of Action as a Potent VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-38158471 is a potent and highly selective, orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively abrogates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This targeted action ultimately leads to the inhibition of new blood vessel formation, a critical process in tumor growth and metastasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and cellular effects.

Core Mechanism of Action: Selective Inhibition of VEGFR-2 Tyrosine Kinase

This compound exerts its therapeutic effect through the competitive inhibition of the VEGFR-2 tyrosine kinase.[1][2][3][4] In the cancerous state, tumor cells secrete Vascular Endothelial Growth Factor (VEGF-A), which binds to VEGFR-2 on the surface of endothelial cells. This ligand-receptor interaction induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event serves as a docking site for various signaling proteins, initiating a cascade of downstream pathways that promote angiogenesis.

This compound selectively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This action effectively blocks the initiation of the downstream signaling cascade, thereby inhibiting the pro-angiogenic effects of VEGF.

Quantitative Data: Kinase Inhibition Profile

The selectivity and potency of this compound have been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for VEGFR-2, with notable, albeit lesser, activity against other related tyrosine kinases such as RET and KIT.

| Kinase Target | IC50 (nM) |

| VEGFR-2 (KDR/Flk-1) | 40 - 42 |

| RET | 180 |

| KIT | 500 |

| FMS (CSF-1R) | 624 |

| PDGFRα | 1,109 |

| VEGFR-3 | 1,112 |

| VEGFR-1 | 4,451 |

| FLT3 | 4,810 |

Table 1: In vitro kinase inhibition profile of this compound. Data compiled from multiple sources.[1][3][4]

Signaling Pathway Inhibition

By inhibiting VEGFR-2 autophosphorylation, this compound effectively blocks the activation of key downstream signaling pathways that are crucial for endothelial cell function.

Figure 1: this compound Inhibition of VEGFR-2 Signaling Pathway. This diagram illustrates how this compound blocks the VEGF-induced signaling cascade.

Experimental Protocols

The following sections detail the methodologies for key experiments that have elucidated the mechanism of action of this compound.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein tyrosine kinases.

Methodology:

-

Recombinant human kinase domains are incubated with a specific peptide substrate and ATP in a suitable buffer system.

-

This compound is added in a range of concentrations.

-

The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or filter-binding assays with radiolabeled ATP.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

VEGFR-2 Autophosphorylation Assay in HUVECs

Objective: To assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence and then serum-starved overnight.

-

The cells are pre-incubated with various concentrations of this compound (e.g., 1-500 nM) for 1 hour.[3]

-

The cells are then stimulated with recombinant human VEGF-A (e.g., 10 ng/mL) for a short period (e.g., 5 minutes).

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.

-

Western blotting is performed using primary antibodies specific for phosphorylated VEGFR-2 (e.g., pY1175) and total VEGFR-2.

-

The band intensities are quantified, and the ratio of phosphorylated to total VEGFR-2 is calculated to determine the extent of inhibition.[5][6][7]

Figure 2: Workflow for VEGFR-2 Autophosphorylation Assay. A schematic of the key steps in the Western blot analysis.

HUVEC Migration (Scratch) Assay

Objective: To evaluate the effect of this compound on VEGF-induced endothelial cell migration.

Methodology:

-

HUVECs are grown to a confluent monolayer in multi-well plates.

-

A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.[1][8]

-

The cells are washed to remove debris and then incubated with media containing VEGF-A and different concentrations of this compound (e.g., 50-1000 nM).[3]

-

The "wound" area is imaged at time zero and after a set period (e.g., 12-16 hours).[3]

-

The extent of cell migration into the cell-free area is quantified by measuring the change in the width of the scratch over time.

In Vivo Corneal Neovascularization Assay

Objective: To assess the anti-angiogenic activity of this compound in an in vivo model.

Methodology:

-

Slow-release pellets containing VEGF are surgically implanted into the corneal stroma of anesthetized mice.[9][10]

-

Mice are treated with this compound (e.g., 10 or 100 mg/kg, once daily by oral gavage) or a vehicle control.[3]

-

After a defined period (e.g., 5-7 days), the corneas are examined under a microscope.

-

The area of neovascularization is quantified by measuring the length and clock hours of new blood vessel growth from the limbus.

Human Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in preclinical cancer models.

Methodology:

-

Human tumor cells (e.g., HCT116 colorectal carcinoma) are subcutaneously injected into immunocompromised mice.[2][11]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at various doses (e.g., 10-200 mg/kg/day).[3]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density.

Figure 3: Workflow for Human Tumor Xenograft Model. A simplified representation of the in vivo efficacy study.

Conclusion

This compound is a potent and selective inhibitor of VEGFR-2 tyrosine kinase. Its mechanism of action is well-characterized, involving the direct inhibition of VEGFR-2 autophosphorylation and the subsequent blockade of downstream signaling pathways essential for angiogenesis. The preclinical data from in vitro and in vivo studies strongly support its anti-angiogenic and anti-tumor activities. This in-depth technical guide provides a comprehensive overview of the core mechanism, quantitative data, and experimental methodologies that form the basis of our understanding of this compound, making it a valuable resource for researchers and professionals in the field of oncology drug development.

References

- 1. HUVEC wound healing assay [bio-protocol.org]

- 2. reactionbiology.com [reactionbiology.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-VEGF Receptor 2 (Tyr1054, Tyr1059) Polyclonal Antibody (44-1047G) [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. med.virginia.edu [med.virginia.edu]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

JNJ-38158471: A Technical Guide to its Primary and Secondary Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38158471 is a potent, orally bioavailable tyrosine kinase inhibitor. This document provides a comprehensive technical overview of its primary and secondary molecular targets, associated signaling pathways, and the experimental methodologies used for their characterization. This compound primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), playing a critical role in angiogenesis. Its secondary targets include the receptor tyrosine kinases Ret and Kit, which are implicated in various oncogenic processes. This guide is intended to serve as a detailed resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.

Core Pharmacological Profile

This compound is a selective inhibitor of several receptor tyrosine kinases, with a primary affinity for VEGFR-2. Its inhibitory action on these kinases disrupts downstream signaling cascades that are crucial for cell proliferation, migration, and survival, particularly in the context of tumor angiogenesis and growth.[1]

Data Presentation: Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against its primary and secondary targets.

| Target | IC50 (nM) | Assay Type |

| VEGFR-2 (KDR) | 40 | Cell-free kinase assay |

| Ret | 180 | Cell-free kinase assay |

| Kit | 500 | Cell-free kinase assay |

Primary Target: VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[2][3][4] this compound's high affinity for VEGFR-2 makes it a potent anti-angiogenic agent.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including:

-

PLCγ-PKC-MAPK Pathway: This pathway is central to endothelial cell proliferation.[2][5]

-

PI3K-Akt Pathway: This pathway is crucial for endothelial cell survival and vascular permeability.[3][5][6]

-

Src-p38 MAPK Pathway: This pathway is involved in endothelial cell migration.[5][6]

The inhibition of VEGFR-2 by this compound blocks these downstream events, leading to a reduction in angiogenesis.

Secondary Targets: Ret and Kit

This compound also exhibits inhibitory activity against the receptor tyrosine kinases Ret and Kit, albeit at higher concentrations than for VEGFR-2.

Ret Signaling Pathway

The Ret receptor tyrosine kinase is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands.[7] Aberrant Ret signaling is a known driver in several types of cancer.[8] Downstream signaling pathways activated by Ret include:

References

- 1. This compound | 951151-97-6 | BNB15197 | Biosynth [biosynth.com]

- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. cusabio.com [cusabio.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potent and Selective Inhibition of VEGFR-2 by JNJ-38158471: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of JNJ-38158471, a potent and orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive understanding of this compound's mechanism of action.

Core Efficacy: Sub-nanomolar Inhibition of VEGFR-2

This compound demonstrates high-potency inhibition of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels. In vitro studies have established a half-maximal inhibitory concentration (IC50) for this compound against VEGFR-2 in the low nanomolar range, underscoring its potential as a targeted therapeutic agent.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been rigorously quantified against a panel of kinases to determine its selectivity profile. The following table summarizes the IC50 values, providing a clear comparison of its potency against VEGFR-2 and other related kinases.

| Kinase Target | IC50 (nM) |

| VEGFR-2 | 40 - 42 [1][2][3] |

| RET | 180 - 183[1][2] |

| KIT | 500 - 511[1][2] |

| FMS (CSF-1R) | 624[1] |

| PDGFRα | 1,109[1] |

| VEGFR-3 | 1,112[1] |

| VEGFR-1 | >1,000 - 4,451[1][3] |

| FLT3 | 4,810[1] |

Table 1: In vitro inhibitory activity of this compound against a panel of protein kinases. Data compiled from multiple sources.[1][2][3]

Cellular Activity: Inhibition of VEGFR-2 Phosphorylation and Endothelial Cell Function

The potent enzymatic inhibition of VEGFR-2 by this compound translates to significant cellular effects. In Human Umbilical Vein Endothelial Cells (HUVECs), this compound effectively inhibits VEGF-stimulated VEGFR-2 autophosphorylation at concentrations as low as 1 nM.[2] This inhibition of a critical signaling event leads to the suppression of downstream cellular processes. Specifically, this compound has been shown to inhibit VEGF-dependent HUVEC migration at concentrations between 50 and 1000 nM, without inducing cellular toxicity.[2]

Visualizing the Mechanism: VEGFR-2 Signaling and Assay Workflow

To further elucidate the context of this compound's action, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for assessing kinase inhibition.

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by this compound.

Caption: Generalized Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

The determination of the inhibitory activity of this compound against VEGFR-2 and other kinases involves specific in vitro assays. While the precise details can vary between studies, a representative methodology is outlined below.

In Vitro Kinase Assay (General Protocol)

-

Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity (IC50).

-

Materials:

-

Recombinant human kinase domains (e.g., VEGFR-2, RET, KIT).

-

Kinase-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

Adenosine triphosphate (ATP).

-

This compound, serially diluted.

-

Assay buffer (containing appropriate salts, DTT, and BSA).

-

Microplates (e.g., 96-well or 384-well).

-

Detection reagents (e.g., phosphospecific antibodies, fluorescent probes).

-

-

Procedure:

-

A solution of the recombinant kinase is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature in the wells of a microplate.

-

The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. The ATP concentration is typically kept at or near the Km value for each specific kinase to ensure competitive binding conditions.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The reaction is terminated by the addition of a stop solution (e.g., EDTA).

-

The amount of phosphorylated substrate is quantified using a suitable detection method. This can include methods such as mobility shift assays (MSA), immobilized metal ion affinity-based fluorescence polarization (IMAP), or enzyme-linked immunosorbent assays (ELISA).

-

The resulting data are plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Cellular VEGFR-2 Autophosphorylation Assay

-

Objective: To assess the ability of this compound to inhibit the autophosphorylation of VEGFR-2 in a cellular context.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Procedure:

-

HUVECs are cultured to sub-confluency and then serum-starved for a period (e.g., 16-24 hours) to reduce basal receptor phosphorylation.

-

The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

The cells are then stimulated with a pro-angiogenic factor, typically VEGF, for a short period (e.g., 5-10 minutes) to induce VEGFR-2 autophosphorylation.

-

Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

-

The level of phosphorylated VEGFR-2 is assessed by methods such as Western blotting or ELISA using an antibody specific for the phosphorylated form of the receptor.

-

The results are quantified and expressed as a percentage of the VEGF-stimulated control (without inhibitor).

-

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR-2, with a well-defined in vitro and cellular activity profile. Its ability to effectively block VEGFR-2 signaling at nanomolar concentrations highlights its potential as a valuable tool for angiogenesis research and as a candidate for further therapeutic development. The detailed data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of targeted cancer therapy and other angiogenesis-dependent diseases.

References

JNJ-38158471: A Technical Overview of its RET Kinase Inhibition Pathway

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the RET kinase inhibition pathway with a focus on the investigational compound JNJ-38158471. This document synthesizes the available preclinical data, outlines relevant experimental methodologies, and visualizes the core biological and experimental processes.

Introduction to the RET Receptor Tyrosine Kinase

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Ligand-independent constitutive activation of RET, resulting from genetic alterations such as point mutations or chromosomal rearrangements, is a known driver in various human cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas.[1][2] This oncogenic activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and tumor growth.[1] Consequently, the RET kinase has emerged as a significant therapeutic target for the development of specific inhibitors.

This compound: A Multi-Kinase Inhibitor

This compound is a small molecule tyrosine kinase inhibitor.[2] Available biochemical data indicates that it is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and also exhibits inhibitory activity against RET and Kit kinases.[3][4] The compound is identified by the CAS number 951151-97-6 and its chemical name is (E)-1-(4-(6-amino-5-((methoxyimino)methyl)pyrimidin-4-yloxy)-2-chlorophenyl)-3-ethylurea.[4]

Quantitative Inhibitory Activity

The in vitro inhibitory potency of this compound against key tyrosine kinases is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 40 |

| RET | 180 |

| Kit | 500 |

Data sourced from publicly available information from chemical suppliers.[3][4]

The RET Kinase Signaling and Inhibition Pathway

The RET receptor is activated upon binding of a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor. This activation leads to receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. These phosphotyrosine residues then serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that promote cell proliferation and survival.

In oncogenic contexts, RET is constitutively active, leading to perpetual downstream signaling. This compound, as a RET inhibitor, is designed to bind to the ATP-binding pocket of the RET kinase domain, thereby preventing the phosphorylation of its substrates and blocking the aberrant signaling.

Caption: RET Signaling Pathway and Inhibition by this compound.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of IC50 values for kinase inhibitors like this compound is typically performed using in vitro kinase inhibition assays. While the specific protocol for this compound has not been publicly disclosed, a general methodology is outlined below.

General Principle

An in vitro kinase assay measures the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor. The activity is often quantified by measuring the amount of phosphorylated substrate produced, which can be detected using various methods, such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.

Representative Workflow

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Detailed Steps

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor stock to create a range of concentrations for testing.

-

Prepare a reaction buffer containing purified recombinant RET kinase, a specific substrate peptide, and ATP (often radiolabeled or modified for detection).

-

-

Kinase Reaction:

-

In a multi-well plate, combine the reaction buffer with each concentration of this compound.

-

Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

-

-

Detection:

-

Stop the reaction (e.g., by adding a stop solution or denaturing the enzyme).

-

Separate the phosphorylated substrate from the unreacted components.

-

Quantify the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., scintillation counting for radioactive assays, fluorescence polarization, or luminescence).

-

-

Data Analysis:

-

Plot the kinase activity (as a percentage of the control) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Determine the IC50 value from the fitted curve.

-

Conclusion

This compound is a multi-kinase inhibitor with demonstrated in vitro activity against VEGFR-2, RET, and Kit. Its ability to inhibit RET kinase suggests its potential as a therapeutic agent in cancers driven by aberrant RET signaling. The information publicly available on this compound is currently limited to its biochemical profile from commercial suppliers, and no peer-reviewed preclinical or clinical studies have been published to date. Further research is necessary to fully characterize its mechanism of action, selectivity, in vivo efficacy, and safety profile to establish its potential as a clinical candidate. This guide provides a foundational understanding of the RET inhibition pathway and the methodologies used to characterize inhibitors like this compound, serving as a valuable resource for the scientific community.

References

- 1. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea; CAS No.: 951151-97-6; Synonyms: this compound [chemshuttle.com]

- 3. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-38158471: A Technical Guide for Researchers

An In-depth Overview of the Chemical Structure, Properties, and Preclinical Profile of a Selective VEGFR-2 Inhibitor

This technical guide provides a comprehensive overview of JNJ-38158471, a potent and selective tyrosine kinase inhibitor. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical characteristics, mechanism of action, and preclinical efficacy. All quantitative data is presented in structured tables for ease of comparison, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor belonging to the class of ethylureas. Its chemical identity and fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | (E)-1-(4-((6-Amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea[1] |

| Chemical Formula | C₁₅H₁₇ClN₆O₃[1][2] |

| Molecular Weight | 364.79 g/mol [1][2] |

| SMILES | CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N\OC)N)Cl[2] |

| CAS Number | 951151-97-6[1][2][3] |

| Solubility | DMSO > 112 mg/mL, Water > 1 mg/mL, Ethanol > 4 mg/mL[1] |

Pharmacodynamics and Mechanism of Action

This compound is a highly selective and orally available inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting VEGFR-2, this compound disrupts the signaling cascade that promotes endothelial cell proliferation, migration, and survival.

Kinase Inhibitory Profile

The inhibitory activity of this compound has been characterized against a panel of tyrosine kinases, demonstrating significant selectivity for VEGFR-2.

| Target Kinase | IC₅₀ (nM) |

| VEGFR-2 | 40[3][4] |

| Ret | 180[3] |

| Kit | 500[3] |

| VEGFR-1 | >1000[3] |

| VEGFR-3 | >1000[3] |

Signaling Pathway

This compound exerts its anti-angiogenic effects by blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby inhibiting the activation of downstream signaling pathways crucial for endothelial cell function.

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Preclinical Pharmacokinetics

In Vitro and In Vivo Efficacy

The anti-angiogenic and anti-tumor activity of this compound has been demonstrated in a variety of preclinical models.

In Vitro Studies

| Assay | Cell Line | Treatment | Key Findings |

| VEGFR-2 Autophosphorylation | HUVEC | 1-500 nM this compound | Inhibition of VEGF-stimulated VEGFR-2 autophosphorylation. |

| Endothelial Cell Migration | HUVEC | 50-1000 nM this compound | Significant inhibition of VEGF-dependent HUVEC migration. |

In Vivo Studies

| Model | Dosing Regimen | Key Findings |

| Mouse Corneal Neovascularization | 10 or 100 mg/kg, p.o., once daily | Inhibition of VEGF-induced corneal neovascularization. |

| A431 Human Tumor Xenograft | 10-200 mg/kg, p.o. | Dose-dependent inhibition of tumor growth. |

| HCT116 Human Tumor Xenograft | 10-200 mg/kg, p.o. | Dose-dependent inhibition of tumor growth. |

| APC min-Mouse Model | Not specified | Inhibition of polyp formation. |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound.

HUVEC Migration Assay (Boyden Chamber)

This assay assesses the ability of a compound to inhibit the migration of human umbilical vein endothelial cells (HUVECs) towards a chemoattractant, such as VEGF.

Figure 2: Generalized workflow for a HUVEC migration assay.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

-

Serum Starvation: Prior to the assay, cells are typically serum-starved to reduce basal migration.

-

Chamber Preparation: A Boyden chamber apparatus, consisting of an upper and lower well separated by a porous membrane, is used.

-

Chemoattractant Addition: A solution containing a chemoattractant (e.g., VEGF) is added to the lower chamber.

-

Cell Seeding: A suspension of HUVECs, pre-incubated with various concentrations of this compound or a vehicle control, is added to the upper chamber.

-

Incubation: The chamber is incubated for a defined period to allow for cell migration through the pores of the membrane towards the chemoattractant.

-

Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).

-

Quantification: The number of migrated cells is quantified by microscopy.

Tumor Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of a compound in an animal model bearing human tumors.

References

- 1. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-38158471: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for JNJ-38158471, a potent and selective tyrosine kinase inhibitor. The information presented herein is a compilation of publicly available data intended to inform researchers and professionals in the field of drug development.

Core Compound Activity

This compound is an orally bioavailable, small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1] Preclinical data have demonstrated its high selectivity and potent anti-tumor activity in both in vitro and in vivo models.[1]

In Vitro Inhibitory Activity

This compound exhibits high selectivity for VEGFR-2. The following table summarizes the half-maximal inhibitory concentrations (IC50) against various tyrosine kinases.

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 40[1] |

| Ret | 180[1] |

| Kit | 500[1] |

| VEGFR-1 | >1000[1] |

| VEGFR-3 | >1000[1] |

| Raf | No significant activity[1] |

Cellular Activity

In cell-based assays, this compound demonstrated potent inhibition of VEGF-stimulated VEGFR-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations.[1][2][3] Furthermore, it effectively inhibited VEGF-dependent migration of endothelial cells.[1]

In Vivo Efficacy

Preclinical studies in various animal models have shown significant anti-tumor efficacy of this compound.

Xenograft Tumor Models

Once-daily oral administration of this compound resulted in substantial tumor growth inhibition in several human tumor xenograft models in nude mice.

| Tumor Model | Maximum Tumor Growth Inhibition |

| A431 (Epidermoid Carcinoma) | Up to 90%[1] |

| HCT116 (Colorectal Carcinoma) | Up to 90%[1] |

| A375 (Melanoma) | Up to 90%[1] |

Notably, in the A375 melanoma xenograft model, a significant delay in tumor growth was observed for up to four weeks after the cessation of monotherapy with this compound.[1] In the HCT116 colorectal cancer model, daily oral doses ranging from 10 to 200 mg/kg led to a decrease in tumor size.[3]

Angiogenesis Models

This compound demonstrated potent anti-angiogenic effects in vivo.

| Model | Treatment | Result |

| VEGF-induced Corneal Angiogenesis (C57BL/6J mice) | 100 mg/kg, once daily | 83% inhibition of neovascularization[2] |

| VEGF-induced Corneal Angiogenesis (C57BL/6J mice) | 10 mg/kg, once daily | 15% inhibition of neovascularization[2] |

| Spontaneous Polyp Formation (APC min-mouse model) | Not specified | Inhibition of polyp formation[1] |

The compound was reported to be well-tolerated in these animal models.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor and anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound prevents this autophosphorylation and subsequent downstream signaling.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While specific, detailed internal protocols for the preclinical studies on this compound are not publicly available, the following represents generalized methodologies based on standard practices for the types of experiments conducted.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the IC50 of this compound against target kinases.

Materials:

-

Recombinant human kinase enzymes (e.g., VEGFR-2, Ret, Kit)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (typically containing MgCl2, MnCl2, DTT)

-

This compound (in various concentrations)

-

Microtiter plates

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

Procedure:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in assay buffer.

-

In a microtiter plate, add the kinase enzyme, the kinase-specific substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to a control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular VEGFR-2 Phosphorylation Assay (General Protocol)

Objective: To assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., EGM-2)

-

VEGF (Vascular Endothelial Growth Factor)

-

This compound

-

Lysis buffer

-

Antibodies: anti-phospho-VEGFR-2 (pY1175), anti-total-VEGFR-2

-

ELISA plates or Western blotting equipment

Procedure:

-

Culture HUVECs to near confluence and then serum-starve for several hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with a specific concentration of VEGF for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

-

Lyse the cells and collect the protein lysates.

-

Quantify the levels of phosphorylated VEGFR-2 and total VEGFR-2 using a sandwich ELISA or Western blotting.

-

Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.

-

Determine the concentration-dependent inhibition of VEGFR-2 phosphorylation by this compound.

In Vivo Tumor Xenograft Study (General Protocol)

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cell line (e.g., HCT116)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a specific number of tumor cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally, once daily, at various dose levels. The control group receives the vehicle.

-

Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Caption: A generalized preclinical experimental workflow for the evaluation of a kinase inhibitor like this compound.

References

The Role of JNJ-38158471 in Inhibiting Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38158471 is a potent and selective small-molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively abrogates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This targeted inhibition of VEGFR-2 leads to a significant reduction in tumor-associated neovascularization, thereby restricting tumor growth and progression. This technical guide provides an in-depth overview of the preclinical data supporting the anti-angiogenic activity of this compound, detailed experimental protocols for key assays, and a visual representation of its mechanism of action.

Core Mechanism of Action: Selective VEGFR-2 Inhibition

This compound is a tyrosine kinase inhibitor with high affinity for VEGFR-2.[1][2] Its primary mechanism involves blocking the autophosphorylation of VEGFR-2 upon binding of its ligand, VEGF.[2] This action effectively halts the initiation of downstream signaling cascades that are pivotal for the angiogenic process.

Signaling Pathway Inhibition

The binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways essential for angiogenesis. This compound, by preventing this initial phosphorylation step, effectively blocks these signaling events.

Quantitative Preclinical Data

The anti-angiogenic properties of this compound have been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Kinase Inhibition Profile

This compound exhibits high selectivity for VEGFR-2 over other related kinases.

| Kinase Target | IC50 (nM) |

| VEGFR-2 | 42 [2] |

| RET | 183[2] |

| KIT | 511[2] |

| FMS | 624[2] |

| PDGFRα | 1,109[2] |

| VEGFR-3 | 1,112[2] |

| VEGFR-1 | 4,451[2] |

| FLT3 | 4,810[2] |

| Table 1: Inhibitory activity of this compound against a panel of tyrosine kinases. Data represent the half-maximal inhibitory concentration (IC50). |

In Vitro Cellular Activity

This compound effectively inhibits key functions of endothelial cells stimulated by VEGF.

| Assay | Cell Type | Treatment | Result |

| VEGFR-2 Autophosphorylation | HUVECs | 10, 100, or 500 nM this compound | Decreased VEGF-induced phosphorylation[2] |

| Cell Migration | HUVECs | 1 µM this compound | Inhibition of VEGF-induced migration[2] |

| Table 2: In vitro anti-angiogenic effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs). |

In Vivo Efficacy

Preclinical in vivo models demonstrate the potent anti-angiogenic and anti-tumor activity of this compound.

| Animal Model | Assay | Treatment | Result |

| Mouse | Corneal Neovascularization | 100 mg/kg this compound | Reduction in VEGF-induced neovascularization[2] |

| Mouse Xenograft | HCT116 Colorectal Cancer | 10 to 200 mg/kg/day this compound | Dose-dependent decrease in tumor size[2] |

| Mouse Model | Spontaneous Colorectal Adenoma (Apc+/Min-FCCC) | 100 mg/kg/day this compound | Reduction in polyp number[2] |

| Table 3: In vivo anti-angiogenic and anti-tumor efficacy of this compound. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-angiogenic activity of this compound.

VEGFR-2 Autophosphorylation Assay in HUVECs

This assay quantifies the ability of this compound to inhibit the VEGF-induced phosphorylation of VEGFR-2 in a cellular context.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium until they reach 80-90% confluency.

-

Serum Starvation: Cells are serum-starved for 18-24 hours to reduce basal receptor phosphorylation.

-

Inhibitor Pre-treatment: HUVECs are pre-incubated with varying concentrations of this compound (e.g., 10, 100, 500 nM) or vehicle control for 1-2 hours.

-

VEGF Stimulation: Cells are stimulated with recombinant human VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C to induce VEGFR-2 phosphorylation.

-

Cell Lysis: The cells are washed with cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody for total VEGFR-2 to confirm equal protein loading.

-

-

Quantification: Densitometry is used to quantify the band intensities of pVEGFR-2 and total VEGFR-2, and the ratio of pVEGFR-2 to total VEGFR-2 is calculated.

HUVEC Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the migratory capacity of endothelial cells towards a chemoattractant.

Methodology:

-

Cell Preparation: HUVECs are serum-starved for 4-6 hours.

-

Assay Setup:

-

Transwell inserts (e.g., 8 µm pore size) are coated with an extracellular matrix protein such as fibronectin or collagen.

-

The lower chamber of the transwell plate is filled with endothelial basal medium containing VEGF as a chemoattractant.

-

Serum-starved HUVECs are resuspended in serum-free medium containing this compound (e.g., 1 µM) or vehicle control and seeded into the upper chamber of the transwell insert.

-

-

Incubation: The plate is incubated for 4-6 hours at 37°C to allow for cell migration.

-

Cell Removal and Staining:

-

Non-migrated cells on the upper surface of the insert membrane are removed with a cotton swab.

-

Migrated cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet or DAPI.

-

-

Quantification: The number of migrated cells is counted in several random fields under a microscope, or the stain is eluted and the absorbance is measured.

Mouse Corneal Micropocket Assay

This in vivo assay provides a quantitative measure of angiogenesis in a normally avascular tissue.

Methodology:

-

Pellet Preparation: Slow-release pellets containing a pro-angiogenic factor (e.g., VEGF or bFGF) and sucralfate are prepared.

-

Animal Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Surgical Procedure:

-

A micropocket is surgically created in the corneal stroma of the mouse eye using a fine needle.

-

The prepared pellet is implanted into the micropocket.

-

-

Drug Administration: this compound (e.g., 100 mg/kg) or vehicle control is administered to the mice daily via oral gavage.

-

Observation and Quantification:

-

After a set period (e.g., 5-7 days), the corneas are examined under a slit-lamp biomicroscope.

-

The area of neovascularization is quantified by measuring the vessel length and the circumferential extent of vessel growth.

-

-

Histological Analysis (Optional): Corneas can be excised, fixed, and sectioned for immunohistochemical staining of blood vessels (e.g., using an anti-CD31 antibody) to determine microvessel density.

HCT116 Colorectal Cancer Xenograft Model

This in vivo tumor model evaluates the efficacy of this compound in inhibiting the growth of an established human tumor in an immunodeficient mouse.

Methodology:

-

Cell Culture and Implantation:

-

HCT116 human colorectal carcinoma cells are cultured in appropriate media.

-

A specific number of cells (e.g., 5 x 10^6) are suspended in PBS or Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment Initiation:

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are then randomized into treatment groups.

-

This compound (e.g., 10-200 mg/kg) or vehicle control is administered daily via oral gavage.

-

-

Tumor Measurement and Monitoring:

-

Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers.

-

Tumor volume is calculated using the formula: (length x width²)/2.

-

Animal body weight and general health are also monitored.

-

-

Study Endpoint and Analysis:

-

The study is terminated when tumors in the control group reach a predetermined size.

-

Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry for microvessel density).

-

Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group.

-

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for evaluating the anti-angiogenic and anti-tumor properties of a compound like this compound.

Conclusion

This compound is a highly selective and potent inhibitor of VEGFR-2 that demonstrates significant anti-angiogenic and anti-tumor activity in preclinical models. Its mechanism of action, centered on the blockade of VEGF-induced signaling in endothelial cells, translates to a robust inhibition of neovascularization and subsequent tumor growth. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel anti-angiogenic therapies.

References

JNJ-38158471: A Potent VEGFR-2 Inhibitor in Cancer Cell Lines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38158471 is a selective and orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting VEGFR-2, this compound disrupts the signaling pathways crucial for the formation of new blood vessels, a process essential for tumor growth and metastasis. This technical guide provides a comprehensive overview of the activity of this compound in various cancer cell lines, detailing its mechanism of action, experimental protocols, and quantitative data to support further research and development.

Core Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

This compound exerts its anti-cancer effects primarily by inhibiting the tyrosine kinase activity of VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that regulate endothelial cell proliferation, migration, and survival.

This compound competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling molecules. The primary pathways affected by this compound inhibition include:

-

PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[1][2]

-

PI3K-Akt Pathway: This pathway is a key regulator of endothelial cell survival and migration.[1]

-

Src-p38 MAPK Pathway: This pathway is involved in cell migration and actin cytoskeleton reorganization.

By blocking these critical signaling cascades, this compound effectively inhibits the fundamental processes of angiogenesis.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of this compound has been quantified against several key tyrosine kinases, demonstrating its high selectivity for VEGFR-2.

| Target | IC50 (nM) |

| VEGFR-2 | 40 |

| RET | 180 |

| KIT | 500 |

Table 1: Kinase inhibitory activity of this compound.

While comprehensive data on the direct anti-proliferative effects of this compound across a wide range of cancer cell lines is not extensively available in the public domain, its potent anti-angiogenic activity has been demonstrated in various in vitro and in vivo models. The compound has shown significant inhibitory effects on the growth of human colorectal carcinoma (HCT116) and epidermoid carcinoma (A431) xenografts in mice.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay) for HCT116 Cells

This protocol is adapted from a general procedure for assessing the effect of a compound on the viability of HCT116 human colorectal cancer cells.[3][4][5]

Materials:

-

HCT116 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 20 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log concentration of this compound.

VEGFR-2 Kinase Assay

This protocol provides a general framework for assessing the in vitro kinase activity of VEGFR-2 in the presence of an inhibitor.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate

-

This compound

-

Kinase-Glo™ Luminescent Kinase Assay Kit

-

White 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare a master mix containing kinase buffer, DTT (optional), and the substrate.

-

Inhibitor Addition: Add this compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add the diluted VEGFR-2 kinase to all wells except the negative control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 45 minutes).

-

Signal Detection: Add the Kinase-Glo™ reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The inhibitory activity of this compound is determined by the reduction in the luminescent signal compared to the positive control.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model using a cancer cell line such as HCT116 or A431.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

HCT116 or A431 cancer cells

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups to determine the in vivo efficacy.

Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Conclusion

This compound is a potent and selective inhibitor of VEGFR-2 with demonstrated anti-angiogenic and anti-tumor activity. Its mechanism of action through the inhibition of key signaling pathways provides a strong rationale for its investigation in a variety of cancer types. The experimental protocols and data presented in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and to design robust preclinical studies. Further investigation into its direct anti-proliferative effects on a broader panel of cancer cell lines will provide a more complete understanding of its full anti-cancer spectrum.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KoreaMed Synapse [synapse.koreamed.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

JNJ-38158471 In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38158471 is a potent and selective tyrosine kinase inhibitor.[1] It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[2][3][4][5] In addition to its high affinity for VEGFR-2, this compound also demonstrates inhibitory activity against other related tyrosine kinases, including Ret and Kit.[2][3][4][5] This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds. The provided methodologies cover both biochemical and cell-based assays to assess the potency and cellular effects of the inhibitor.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of VEGFR-2, binding to the kinase domain and preventing the transfer of a phosphate group from ATP to its tyrosine kinase substrate. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, and survival, all of which are critical processes in angiogenesis. By inhibiting VEGFR-2, this compound effectively suppresses these pro-angiogenic signals.

VEGFR-2 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound against its primary and secondary targets has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Assay Type | IC50 (nM) | Reference |

| VEGFR-2 | Biochemical | 40 | [2][3][4][5] |

| Ret | Biochemical | 180 | [2][3][4] |

| Kit | Biochemical | 500 | [2][3][4] |

| VEGFR-2 | Cell-based (HUVEC) | ~10 | [4] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (VEGFR-2, Ret, Kit)

This protocol describes a generic method to determine the in vitro inhibitory activity of this compound against purified tyrosine kinase enzymes.

Objective: To determine the IC50 value of this compound for VEGFR-2, Ret, and Kit kinases.

Materials:

-

Recombinant human VEGFR-2, Ret, or Kit kinase domain.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

ATP (Adenosine triphosphate).

-

This compound.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.

-

96-well or 384-well white assay plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations.

-

In a multi-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the kinase and peptide substrate solution to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biochemical Kinase Inhibition Assay Workflow.

Cell-Based VEGFR-2 Phosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 autophosphorylation in a cellular context.[4]

Objective: To determine the cellular potency of this compound by measuring the inhibition of VEGFR-2 phosphorylation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Endothelial Cell Growth Medium (e.g., EGM-2).

-

VEGF-A (Vascular Endothelial Growth Factor A).

-

This compound.

-

Serum-free basal medium.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Anti-phospho-VEGFR-2 (Tyr1175) antibody.

-

Anti-total-VEGFR-2 antibody.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Seed HUVECs in multi-well plates and grow to near confluence.

-

Starve the cells in serum-free basal medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.[4]

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-VEGFR-2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.

-

Calculate the percent inhibition of phosphorylation for each this compound concentration and determine the IC50 value.

HUVEC Proliferation/Viability Assay

This assay measures the effect of this compound on the proliferation and viability of endothelial cells.

Objective: To evaluate the anti-proliferative effect of this compound on HUVECs.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Endothelial Cell Growth Medium.

-

VEGF-A.

-

This compound.

-

Serum-free basal medium.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT).

-

96-well clear-bottom black or white plates.

-

Plate reader for luminescence or absorbance.

Procedure:

-

Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete growth medium.

-

Allow the cells to attach overnight.

-

Replace the medium with low-serum or serum-free basal medium containing various concentrations of this compound or DMSO.

-

Add VEGF-A to the appropriate wells to stimulate proliferation. Include a non-stimulated control.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Measure cell viability using a chosen reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC50 value.

Cell-Based Assay Workflow for this compound.

Conclusion

The in vitro assays described provide a robust framework for the characterization of this compound and other tyrosine kinase inhibitors targeting VEGFR-2, Ret, and Kit. The biochemical assays allow for the direct assessment of enzymatic inhibition, while the cell-based assays provide crucial information on the compound's activity in a more physiologically relevant context. The collective data from these assays are essential for understanding the mechanism of action, potency, and selectivity of such inhibitors in the drug discovery and development process.

References

- 1. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reducing safety-related drug attrition: the use of in vitro pharmacological profiling | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

Optimizing Cell-Based Assays for c-Met Kinase Inhibitors: Application Notes and Protocols Featuring JNJ-38877605

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and optimized protocols for the development of robust cell-based assays to evaluate the potency and efficacy of c-Met kinase inhibitors, using JNJ-38877605 as a representative compound. The c-Met signaling pathway, a critical driver in various cancers, is a key target for therapeutic intervention.[1][2][3] Accurate and reproducible cell-based assays are essential for the preclinical evaluation of candidate inhibitors.[4][5] This guide outlines methodologies for assessing c-Met phosphorylation, downstream signaling, and cell viability, complete with data presentation tables and workflow diagrams to facilitate experimental design and execution.

Introduction to c-Met Signaling and Inhibition

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[1][6] These pathways are crucial for cell proliferation, survival, migration, and invasion.[2][7] Dysregulation of c-Met signaling, through overexpression, mutation, or amplification, is implicated in the progression of numerous cancers.[3][6]

JNJ-38877605 is a potent and selective ATP-competitive inhibitor of c-Met with an IC50 of 4 nM.[8][9][10] It has demonstrated significant inhibition of HGF-stimulated and constitutively activated c-Met phosphorylation in vitro.[8][9] Developing reliable cell-based assays is paramount for characterizing the cellular activity of such inhibitors and translating biochemical potency into functional efficacy.[4]

The c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the cytoplasmic domain.[11][12] This activation creates docking sites for various adaptor proteins, leading to the initiation of downstream signaling.

Optimization of Cell-Based Assays

The successful implementation of cell-based assays for c-Met inhibitors requires careful optimization of several parameters to ensure data accuracy and reproducibility.

Cell Line Selection

The choice of cell line is critical. Ideal cell lines should exhibit detectable levels of c-Met expression and demonstrate a functional response to HGF stimulation. It is also advantageous to use cell lines with known c-Met amplification or activating mutations for specific studies.

Table 1: Example Cell Lines for c-Met Inhibition Assays

| Cell Line | Cancer Type | c-Met Status | Rationale for Use |

| GTL-16 | Gastric Carcinoma | Amplified | High constitutive c-Met phosphorylation |

| MKN-45 | Gastric Carcinoma | Amplified | High constitutive c-Met phosphorylation |

| EBC-1 | Lung Cancer | Amplified | High constitutive c-Met phosphorylation |

| A549 | Lung Carcinoma | Wild-Type | HGF-inducible c-Met phosphorylation |

| U-87 MG | Glioblastoma | Wild-Type | HGF-inducible c-Met phosphorylation |

HGF Stimulation Conditions

For cell lines that are not constitutively active, the concentration of HGF and the stimulation time are key parameters to optimize. A dose-response and time-course experiment should be performed to determine the optimal conditions for inducing robust c-Met phosphorylation.

Table 2: Example Optimization of HGF Stimulation in A549 Cells

| HGF Concentration (ng/mL) | Stimulation Time (min) | p-Met Signal (Arbitrary Units) |

| 0 (Unstimulated) | 15 | 105 ± 12 |

| 10 | 15 | 850 ± 45 |

| 50 | 15 | 1520 ± 89 |

| 100 | 15 | 1480 ± 95 |

| 50 | 5 | 980 ± 67 |

| 50 | 30 | 1350 ± 78 |

Data are representative. Optimal conditions should be determined empirically.

JNJ-38877605 Treatment Conditions

Optimization of the inhibitor concentration range and incubation time is crucial for generating accurate IC50 values. A broad range of concentrations should initially be tested to determine the dynamic range of inhibition.

Experimental Protocols

The following protocols provide a framework for assessing the cellular activity of c-Met inhibitors.

Protocol 1: Western Blotting for c-Met Phosphorylation

This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of HGF-induced c-Met phosphorylation.

Materials:

-

Selected cancer cell line (e.g., A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant Human HGF

-

JNJ-38877605

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies (anti-p-Met, anti-total-Met, anti-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

-

Serum Starvation: Replace the culture medium with serum-free medium and incubate for 18-24 hours.

-

Inhibitor Treatment: Pretreat cells with varying concentrations of JNJ-38877605 for 2 hours.

-

HGF Stimulation: Add HGF (e.g., 50 ng/mL) to the wells and incubate for 15 minutes at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Table 3: Representative Data for p-Met Inhibition by JNJ-38877605

| JNJ-38877605 (nM) | p-Met/Total Met Ratio | % Inhibition |

| 0 | 1.00 | 0 |

| 1 | 0.85 | 15 |

| 10 | 0.48 | 52 |

| 100 | 0.12 | 88 |

| 1000 | 0.05 | 95 |

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the effect of c-Met inhibition on cell proliferation and viability.

Materials:

-

Selected cancer cell line (e.g., GTL-16)

-

96-well white, clear-bottom plates

-

JNJ-38877605

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Inhibitor Treatment: Add a serial dilution of JNJ-38877605 to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add the reagent to each well.

-

Mix on an orbital shaker for 2 minutes.

-

Incubate at room temperature for 10 minutes.

-

Measure luminescence.

-

Table 4: Representative Cell Viability Data for JNJ-38877605

| JNJ-38877605 (nM) | Luminescence (RLU) | % Viability |

| 0 | 850,000 | 100 |

| 1 | 835,000 | 98.2 |

| 10 | 650,000 | 76.5 |

| 100 | 320,000 | 37.6 |